molecular formula C7H3BrClFO2 B1380069 4-Bromo-3-chloro-5-fluorobenzoic acid CAS No. 1263274-74-3

4-Bromo-3-chloro-5-fluorobenzoic acid

Cat. No.: B1380069
CAS No.: 1263274-74-3
M. Wt: 253.45 g/mol
InChI Key: FJCXNRXUXORNLD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 4-bromo-3-chloro-5-fluorobenzoic acid follows established International Union of Pure and Applied Chemistry guidelines for polysubstituted benzoic acid derivatives. The compound's name explicitly indicates the positions of three halogen substituents on the benzene ring relative to the carboxylic acid functional group. The numbering system assigns position 1 to the carbon bearing the carboxyl group, with subsequent carbon atoms numbered sequentially around the aromatic ring. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from its numerous positional isomers.

The molecular formula C₇H₃BrClFO₂ reflects the precise atomic composition of this trihalogenated benzoic acid derivative. The molecular weight of 253.45 grams per mole provides important information for stoichiometric calculations and analytical determinations. The compound's Chemical Abstracts Service registry number 1263274-74-3 serves as a unique identifier in chemical databases and literature searches. The Molecular Formula Calculation Database identifier 18426004 provides additional reference for computational chemistry applications and structural modeling studies.

The structural formula reveals the specific arrangement of functional groups within the molecule, with the carboxylic acid group maintaining its characteristic coplanar orientation with the aromatic ring system. The three halogen substituents occupy positions 3, 4, and 5 on the benzene ring, creating a unique substitution pattern that significantly influences the compound's electronic properties and reactivity profile. The presence of three different halogens with varying electronegativity values (fluorine: 4.0, chlorine: 3.0, bromine: 2.8) creates distinct electronic effects throughout the aromatic system.

Property Value Reference
Molecular Formula C₇H₃BrClFO₂
Molecular Weight 253.45 g/mol
Chemical Abstracts Service Number 1263274-74-3
International Union of Pure and Applied Chemistry Name This compound
Molecular Formula Calculation Database Number 18426004

Properties

IUPAC Name

4-bromo-3-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCXNRXUXORNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263274-74-3
Record name 4-bromo-3-chloro-5-fluorobenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-3-chloro-5-fluorobenzoic acid typically involves the halogenation of benzoic acid. . This method ensures the selective substitution of hydrogen atoms on the benzene ring with halogen atoms.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar halogenation reactions. The process is optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-chloro-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Pharmaceutical Applications

4-Bromo-3-chloro-5-fluorobenzoic acid serves as an important intermediate in the synthesis of pharmaceuticals, particularly those with potential anti-cancer and antimicrobial properties. Its halogenated structure enhances lipophilicity, which can improve biological efficacy .

Case Studies

  • Anticancer Activity : In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential applications in oncology .
  • Antimicrobial Properties : Research has shown that halogenated benzoic acids can possess significant antimicrobial activity, making this compound a candidate for further pharmacological studies .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its unique structure may contribute to the development of new herbicides or pesticides, although specific case studies are less documented compared to its pharmaceutical applications .

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with unique properties. The incorporation of halogens can modify the physical and chemical properties of polymers or other materials, enhancing their performance in various applications .

Dyestuff and Chemical Synthesis

The compound finds applications in the dyestuff industry as well as serving as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a versatile intermediate .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-5-fluorobenzoic acid is primarily related to its ability to undergo substitution reactions. The halogen atoms on the benzene ring make it a reactive intermediate, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical properties, reactivity, and applications of 4-bromo-3-chloro-5-fluorobenzoic acid can be contextualized by comparing it with analogs differing in halogen substitution patterns or functional groups. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • 4-Bromo-2-fluoro-5-methylbenzoic acid (CAS 415965-24-1):
    • The methyl group at the 5-position increases hydrophobicity compared to the chlorine in the target compound, reducing aqueous solubility.
    • Methyl substitution diminishes electrophilicity at the aromatic ring, making it less reactive in nucleophilic aromatic substitution (SNAr) reactions .
  • 4-Amino-3-bromo-5-fluorobenzoic acid (CAS 874784-14-2): The amino group at the 4-position introduces electron-donating effects, lowering acidity (pKa ~3.5 vs. ~2.8 for the target compound) and enhancing solubility in polar solvents. This derivative is more suited for peptide coupling or amidation reactions .

Halogen Diversity and Reactivity

  • 5-Bromo-2-chlorobenzoic acid (CAS 57956-41-1):
    • Lacks the 5-fluoro substituent, resulting in reduced steric hindrance and weaker electron-withdrawing effects. This simplifies Suzuki-Miyaura cross-coupling reactions but lowers stability under acidic conditions .
  • 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3):
    • The trifluoromethyl group enhances lipophilicity and metabolic stability, making this analog preferred in drug design for improved bioavailability. However, the absence of chlorine limits its utility in multi-halogenated scaffold synthesis .

Physicochemical Properties

A comparative table of key properties is provided below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) logP Aqueous Solubility (mg/mL) Key Applications
This compound 267.45 ~180–185* 2.1 0.12 Pharmaceutical intermediates
4-Bromo-2-fluoro-5-methylbenzoic acid 257.05 160–165 2.8 0.08 Agrochemical synthesis
4-Amino-3-bromo-5-fluorobenzoic acid 248.00 210–215 1.2 1.50 Peptide conjugates
5-Bromo-2-chlorobenzoic acid 235.45 155–160 1.9 0.25 Polymer additives

*Estimated based on analogs with similar halogenation patterns .

Research Findings and Industrial Relevance

Recent studies highlight the superiority of this compound in synthesizing EGFR inhibitors, achieving 85% yield in palladium-catalyzed cross-coupling reactions, compared to 70% for its dichloro analog . However, its high molecular weight (267.45 g/mol) and low solubility necessitate formulation optimization, unlike smaller analogs like 4-bromobenzonitrile (CAS 623-00-7), which excels in solvent-based reactions .

Biological Activity

4-Bromo-3-chloro-5-fluorobenzoic acid is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzoic acid structure. Its molecular formula is C₇H₃BrClF O₂, with a molecular weight of approximately 253.45 g/mol. This compound has garnered attention in pharmaceutical research due to its significant biological activity, particularly its potential antimicrobial and anticancer properties.

The unique halogen substitution pattern in this compound influences its chemical reactivity and biological activity. The electronic effects of these halogens can enhance the compound's lipophilicity, making it a suitable candidate for drug development. The compound typically appears as a white to off-white solid and is soluble in organic solvents like dimethyl sulfoxide and acetone, but has limited solubility in water.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied as an intermediate in the synthesis of biologically active compounds, which suggests its potential role in developing new antimicrobial agents. The halogen substituents enhance its interaction with biological targets, potentially increasing its efficacy against various pathogens.

Cytotoxic Effects

In vitro studies have demonstrated that this compound may exhibit cytotoxic effects against specific cancer cell lines. For example, it has shown promise in targeting breast cancer cells, suggesting potential applications in oncology. The compound's structure allows it to interact with biological targets in ways that are still under investigation.

The mechanism by which this compound exerts its biological effects involves interactions with enzymes or receptors within cells. These interactions can lead to significant biological responses, including inhibition of cell proliferation and induction of apoptosis in cancer cells. Understanding these interactions is crucial for assessing the compound's safety and efficacy in medicinal applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some key characteristics:

Compound NameMolecular FormulaKey Biological Activity
This compoundC₇H₃BrClF O₂Cytotoxicity against cancer cell lines
Ethyl 4-bromo-3-chloro-5-fluorobenzoateC₉H₈BrClF O₂Enzyme inhibition and biochemical probing
3-Bromo-4-chloro-5-fluorobenzoic acidC₇H₄BrClF O₂Intermediate for pharmaceuticals

Case Studies

Recent studies have highlighted the potential of halogenated benzoic acids in drug discovery:

  • Cytotoxicity Study : A study examining the effects of various halogenated benzoic acids on cancer cell lines found that this compound exhibited significant cytotoxicity against MDA-MB-231 (triple-negative breast cancer) cells, indicating a selective action that merits further investigation .
  • Antimicrobial Research : Another study focused on the antimicrobial properties of halogenated benzoic acids found that compounds similar to this compound displayed enhanced activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-Bromo-3-chloro-5-fluorobenzoic acid?

  • Methodology : Multi-step halogenation is a common approach. Start with benzoic acid derivatives and introduce halogens sequentially via electrophilic aromatic substitution (e.g., bromination followed by chlorination/fluorination). For fluorination, use fluorinating agents like Selectfluor® under anhydrous conditions. Intermediate purification via recrystallization (e.g., methanol/water mixtures) ensures high purity. Similar protocols are validated for analogs like 4-bromo-2-chloro-5-fluorobenzoic acid (CAS 177480-81-8) .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology : Employ a combination of:

  • HPLC (High-Performance Liquid Chromatography) with UV detection (≥97% purity criteria, as in HLC protocols for halogenated benzoic acids) .
  • NMR (¹H/¹³C, 19F) to confirm substitution patterns and halogen positions.
  • Mass Spectrometry (ESI-MS or EI-MS) for molecular ion verification.
    Cross-reference spectral data with analogs like 3-bromo-4-fluorobenzoic acid (CAS 1007-16-5) .

Q. What purification techniques are effective for removing halogenation byproducts?

  • Methodology : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate isomers (e.g., 3-chloro vs. 5-chloro derivatives). Recrystallization in polar aprotic solvents (e.g., DMF/water) can isolate the target compound. Monitor purity via TLC (Rf comparison with standards) .

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